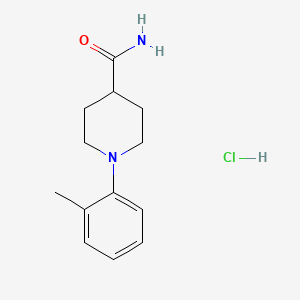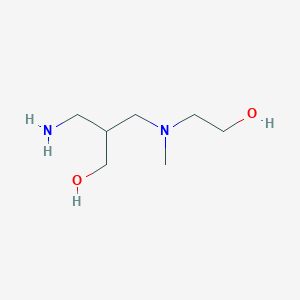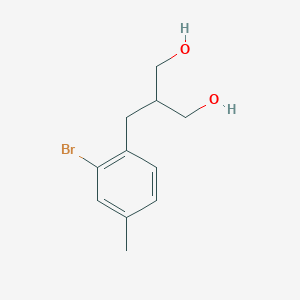
2-(2-Bromo-4-methylbenzyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-methylbenzyl)propane-1,3-diol is an organic compound with the molecular formula C11H15BrO2 and a molecular weight of 259.14 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom and a methyl group attached to a benzyl ring, along with a propane-1,3-diol backbone. It is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
The synthesis of 2-(2-Bromo-4-methylbenzyl)propane-1,3-diol typically involves the bromination of a suitable precursor. One common method includes the reaction of 2-bromo-4-methylbenzyl chloride with propane-1,3-diol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide, at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-Bromo-4-methylbenzyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-(2-Bromo-4-methylbenzyl)propane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methylbenzyl)propane-1,3-diol involves its interaction with specific molecular targets. The bromine atom and the diol groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymatic activities. This mechanism is particularly relevant in its antimicrobial action, where it disrupts the metabolic pathways of microorganisms .
Comparison with Similar Compounds
2-(2-Bromo-4-methylbenzyl)propane-1,3-diol can be compared with similar compounds such as:
The uniqueness of this compound lies in its specific substitution pattern on the benzyl ring, which imparts unique reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
2-[(2-bromo-4-methylphenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C11H15BrO2/c1-8-2-3-10(11(12)4-8)5-9(6-13)7-14/h2-4,9,13-14H,5-7H2,1H3 |
InChI Key |
SWOGHAZNFBQCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(CO)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


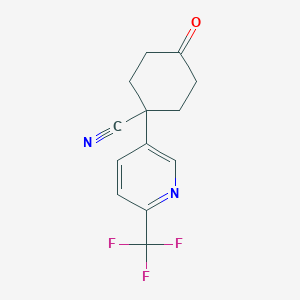
![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)
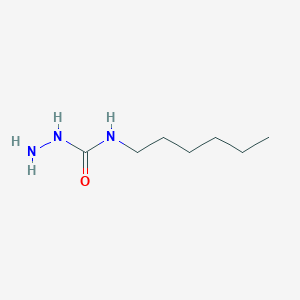
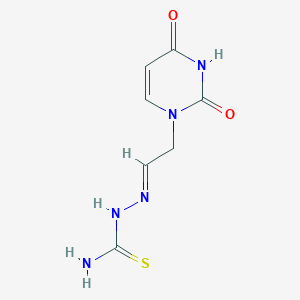
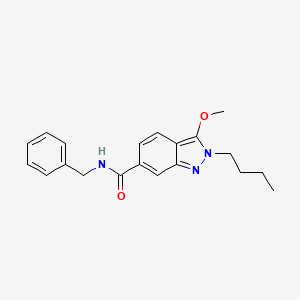

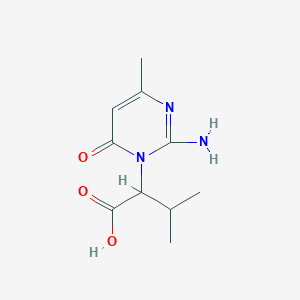
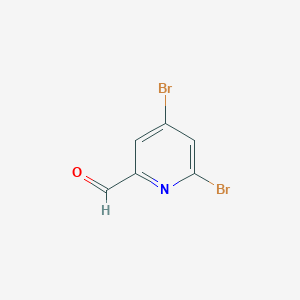
![2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13097209.png)

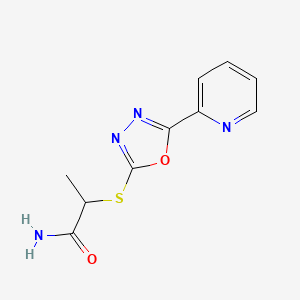
![2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097217.png)
